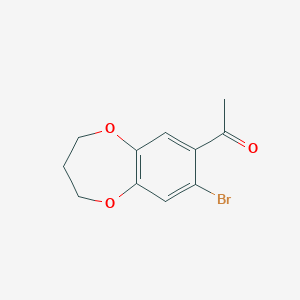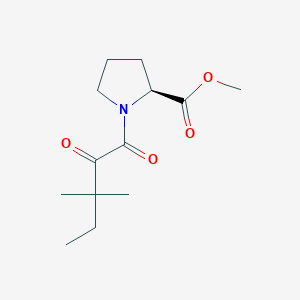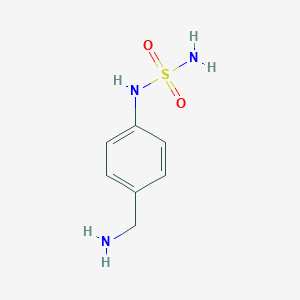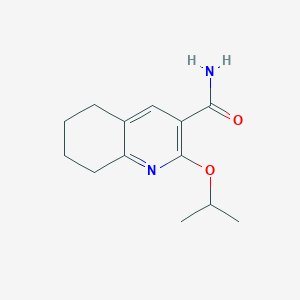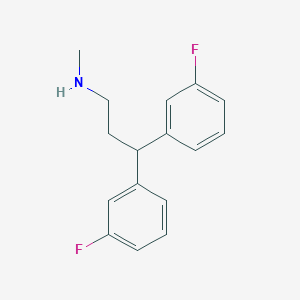
Delucemine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as indole derivatives, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of delucemine is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis. This inhibition may occur through the disruption of the DNA replication process or through the inhibition of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
Delucemine has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and other microorganisms. Additionally, it has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the advantages of delucemine for lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. Additionally, delucemine has been found to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful to researchers. However, one limitation of delucemine is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on delucemine. One area of interest is its potential use in combination with other compounds for the treatment of cancer. Another area of interest is its potential use in the development of new antimicrobial agents. Additionally, delucemine may be studied for its potential use in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders.
In conclusion, delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored in this paper. Further research on delucemine may lead to the development of new treatments for cancer, microbial infections, and other diseases.
合成法
The synthesis of delucemine involves the use of several chemical reactions. First, indole-3-acetaldehyde is reacted with malonic acid to form a diethyl ester. This ester is then reacted with hydrazine to form a hydrazone, which is then reacted with methyl iodide to form delucemine.
科学的研究の応用
Delucemine has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. It has also been found to have antitumor properties, and it has been studied for its potential use in the treatment of cancer.
特性
CAS番号 |
186495-49-8 |
|---|---|
製品名 |
Delucemine |
分子式 |
C16H17F2N |
分子量 |
261.31 g/mol |
IUPAC名 |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
InChIキー |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
正規SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
その他のCAS番号 |
186495-49-8 |
同義語 |
NPS 1506 NPS-1506 NPS1506 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
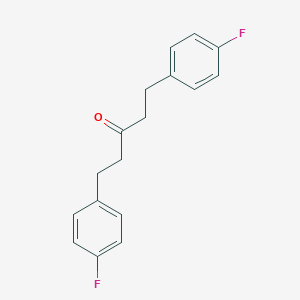
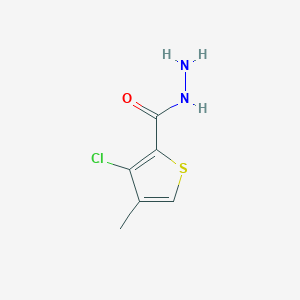
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
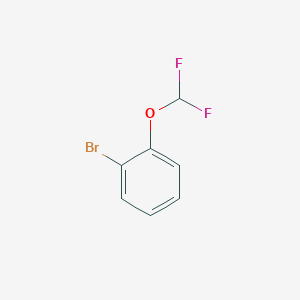
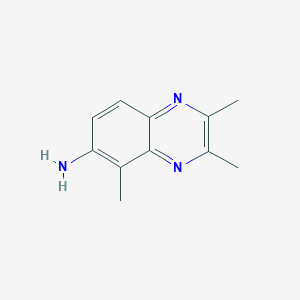
![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
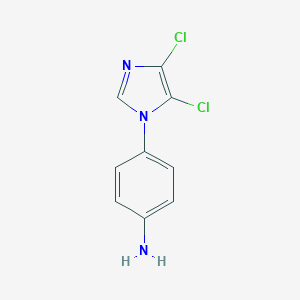
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
